Vinyl neodecanoate

Catalog No.
S1892397
CAS No.
51000-52-3
M.F
C12H22O2
M. Wt
198.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinyl neodecanoate

CAS Number

51000-52-3

Product Name

Vinyl neodecanoate

IUPAC Name

ethenyl 7,7-dimethyloctanoate

Molecular Formula

C12H22O2

Molecular Weight

198.3 g/mol

InChI

InChI=1S/C12H22O2/c1-5-14-11(13)9-7-6-8-10-12(2,3)4/h5H,1,6-10H2,2-4H3

InChI Key

TVFJAZCVMOXQRK-UHFFFAOYSA-N

SMILES

CC(C)(C)CCCCCC(=O)OC=C

Canonical SMILES

CC(C)(C)CCCCCC(=O)OC=C

Emulsion Polymerization

Production of Vibration Dampening Resins

Production of Coatings with High Liquid Stain Repellency

Industrial Coatings

Interior and Exterior Wall Decoration Coating

Waterproof System

Wood Glue

Pressure Sensitive Adhesive

Building Adhesives

Vinyl neodecanoate is a vinylic monomer characterized by the molecular formula C12H22O2C_{12}H_{22}O_{2} and a molecular weight of 198.30 g/mol. This compound is primarily recognized for its role in polymer chemistry, particularly in the production of emulsion polymers. It is a colorless liquid with a mild ester odor, exhibiting low volatility and hydrophobic properties. Vinyl neodecanoate is often used in conjunction with other monomers to create flexible and durable polymer lattices, particularly in decorative coatings and construction materials .

Typical of vinyl esters, notably polymerization. The polymerization process can be initiated through radical mechanisms, often requiring specific catalysts or conditions to promote the reaction. It is sensitive to certain metals; for instance, copper can inhibit polymerization, while zinc may promote discoloration during processing . The compound's reactivity profile indicates that it does not react with water and is stable under standard conditions, although it can be combustible under specific circumstances .

Vinyl neodecanoate is synthesized through the esterification of neodecanoic acid with vinyl alcohol or through other vinylation methods involving suitable catalysts. The synthesis typically requires controlled conditions to ensure the formation of the desired isomeric mixture, as vinyl neodecanoate consists mainly of isomeric vinyl esters of neodecanoic acid . The process can be optimized for yield and purity depending on the intended application.

Vinyl neodecanoate finds numerous applications across various industries:

  • Polymer Production: It serves as a modifying monomer in the manufacture of polymer emulsions, particularly those based on vinyl acetate.
  • Coatings: Polymers derived from vinyl neodecanoate are utilized in decorative emulsion paints, plasters, and renders due to their flexibility and resistance to environmental degradation.
  • Construction Materials: Its properties make it suitable for use in construction materials that require durability and chemical resistance.
  • Vibration Dampening Resins: The compound has been employed in producing resins that mitigate vibrations .

Interaction studies involving vinyl neodecanoate primarily focus on its compatibility with various co-monomers during polymerization. The presence of hydrophobic groups enhances the performance of resulting polymers in terms of chemical resistance and mechanical properties. Research indicates that polymers containing vinyl neodecanoate exhibit superior performance against alkali degradation compared to those without it .

Vinyl neodecanoate shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
Vinyl acetateC4H6O2C_{4}H_{6}O_{2}Commonly used in adhesives and paints; less hydrophobic than vinyl neodecanoate.
Vinyl laurateC12H22O2C_{12}H_{22}O_{2}Similar chain length; used in similar applications but may have different thermal properties.
Vinyl stearateC18H34O2C_{18}H_{34}O_{2}Longer carbon chain; used for different applications due to higher viscosity and melting point.
Neodecanoic acidC10H20O2C_{10}H_{20}O_2Parent acid structure; lacks the vinyl functionality necessary for polymerization.

Vinyl neodecanoate's unique branched structure allows for enhanced flexibility and resistance to environmental factors compared to its linear counterparts like vinyl acetate or longer-chain esters such as vinyl stearate . Its specific application as a modifying monomer further distinguishes it within this group.

Physical Description

Vinyl neodecanoate is a colorless liquid with a pleasant odor. Floats on water. (USCG, 1999)
Liquid

XLogP3

4.2

Flash Point

greater than 175 °F (USCG, 1999)

Melting Point

-4 °F (USCG, 1999)

GHS Hazard Statements

Aggregated GHS information provided by 679 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 69 of 679 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 610 of 679 companies with hazard statement code(s):;
H400 (97.7%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.87%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

26544-09-2
51000-52-3
195321-14-3

Wikipedia

Ethenyl 7,7-dimethyloctanoate

General Manufacturing Information

Adhesive manufacturing
All other chemical product and preparation manufacturing
Construction
Paint and coating manufacturing
Plastic material and resin manufacturing
Transportation equipment manufacturing
Neodecanoic acid, ethenyl ester: ACTIVE

Dates

Modify: 2023-08-16

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